
1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1h)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an amino group and a ketone group attached to the isoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of a starting material such as 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then subjected to amination and subsequent oxidation to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ketone group may yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the area of central nervous system disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with target proteins, while the ketone group may participate in covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone group.
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)propane: Similar structure but with a longer alkyl chain.
Uniqueness
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound for various scientific research applications.
Properties
CAS No. |
442846-63-1 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(7-amino-4,4-dimethyl-1,3-dihydroisoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H18N2O/c1-9(16)15-7-10-6-11(14)4-5-12(10)13(2,3)8-15/h4-6H,7-8,14H2,1-3H3 |
InChI Key |
GYQPODSLRULOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=C(C=CC(=C2)N)C(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


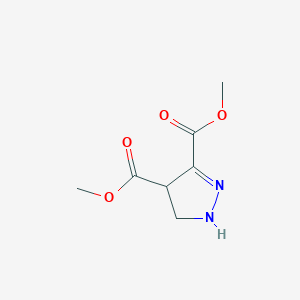
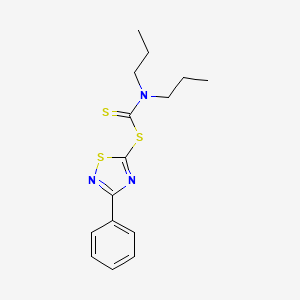
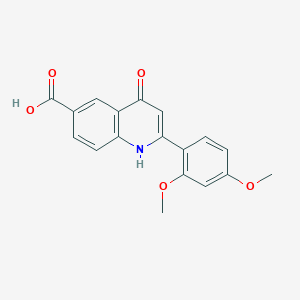
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
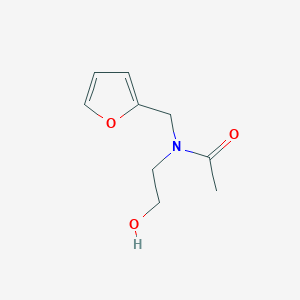
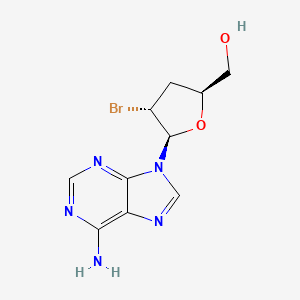

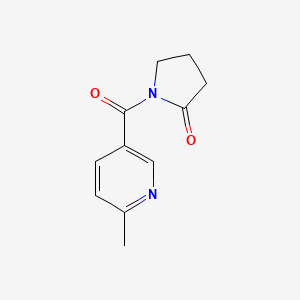
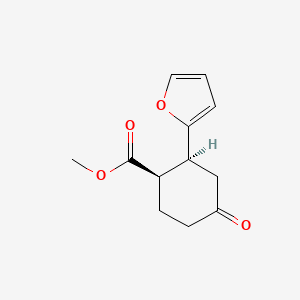
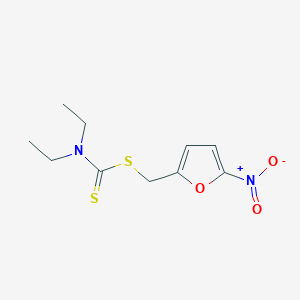
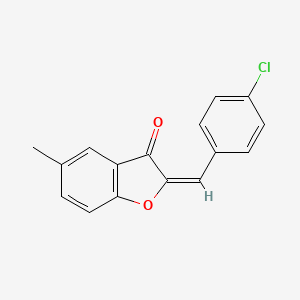
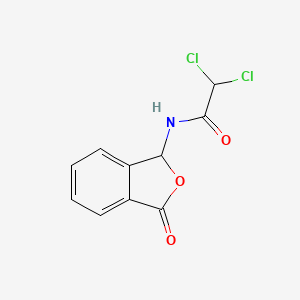
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
